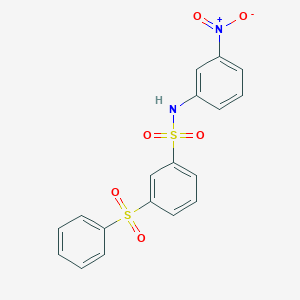
N-(3-nitrophenyl)-3-(phenylsulfonyl)benzenesulfonamide
Vue d'ensemble
Description
N-(3-nitrophenyl)-3-(phenylsulfonyl)benzenesulfonamide, commonly known as NBD-PS, is a fluorescent dye used in scientific research. It is a sulfonamide compound that has a nitrophenyl group attached to a phenylsulfonyl group.
Mécanisme D'action
The mechanism of action of NBD-PS involves the binding of the molecule to a target biomolecule. The fluorescent properties of NBD-PS allow for the detection of the binding event. The binding of NBD-PS to a biomolecule can result in a change in the fluorescence properties of the molecule, which can be detected using fluorescence spectroscopy.
Biochemical and Physiological Effects:
NBD-PS has no known biochemical or physiological effects. It is a non-toxic compound that is widely used in scientific research.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using NBD-PS in lab experiments include its high sensitivity and specificity for detecting biomolecule binding events. The fluorescent properties of NBD-PS make it an ideal tool for studying the structure and function of biomolecules.
The limitations of using NBD-PS in lab experiments include its limited solubility in water and its tendency to aggregate in solution. These limitations can be overcome by using appropriate solvents and concentrations of NBD-PS.
Orientations Futures
1. Development of new fluorescent probes based on the structure of NBD-PS.
2. Application of NBD-PS in the study of protein-protein interactions.
3. Use of NBD-PS in the study of membrane protein structure and function.
4. Development of new methods for the synthesis of NBD-PS and related compounds.
5. Use of NBD-PS in the development of new diagnostic tools for disease detection.
Applications De Recherche Scientifique
NBD-PS is widely used in scientific research as a fluorescent probe. It has been used to study the binding of proteins, nucleotides, and other biomolecules. The fluorescent properties of NBD-PS make it an ideal tool for studying the structure and function of biomolecules.
Propriétés
IUPAC Name |
3-(benzenesulfonyl)-N-(3-nitrophenyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O6S2/c21-20(22)15-7-4-6-14(12-15)19-28(25,26)18-11-5-10-17(13-18)27(23,24)16-8-2-1-3-9-16/h1-13,19H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQUKWCWEGPQDDF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)C2=CC(=CC=C2)S(=O)(=O)NC3=CC(=CC=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![{4-[(3-allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-ethoxyphenoxy}acetic acid](/img/structure/B3542439.png)
![4-nitrobenzyl 4-[(4-methoxybenzoyl)amino]benzoate](/img/structure/B3542444.png)
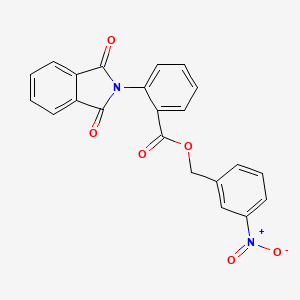
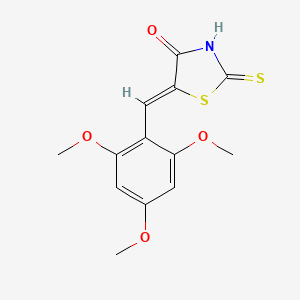
![2-[(4-chlorophenyl)imino]-5-(3-ethoxy-4-hydroxy-5-nitrobenzylidene)-3-methyl-1,3-thiazolidin-4-one](/img/structure/B3542451.png)
![4-[methyl(phenylsulfonyl)amino]-N-2-pyridinylbenzamide](/img/structure/B3542459.png)
![2-[(4-chlorophenyl)thio]-N-(3-iodophenyl)acetamide](/img/structure/B3542462.png)

![N-[4-(acetylamino)phenyl]-2-[(4-nitrophenyl)sulfonyl]benzamide](/img/structure/B3542475.png)

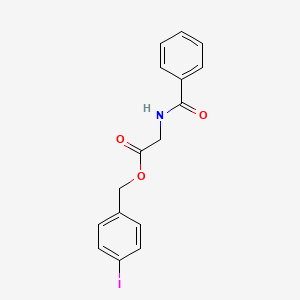
![N-(4-acetylphenyl)-2-chloro-5-[(dimethylamino)sulfonyl]benzamide](/img/structure/B3542500.png)
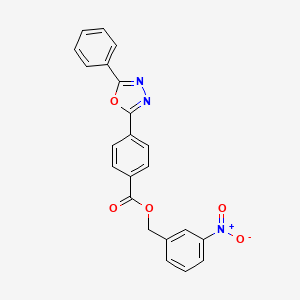
![N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-methyl-N~2~-(2-methylbenzyl)glycinamide](/img/structure/B3542522.png)